(1,1-Dichloroethoxy)ethene

Lipophilicity Partition Coefficient Drug Design

(1,1-Dichloroethoxy)ethene (CAS 141265-81-8), also known as 1,1-dichloro-1-ethenoxyethane, is a halogenated organic compound with the molecular formula C₄H₆Cl₂O and a molecular weight of 140.99600 g/mol. It features a unique 1,1-dichloroethenyl group attached to an ethoxy moiety, which imparts distinct reactivity and physical properties compared to its 1,2-dichloro and saturated analogs.

Molecular Formula C4H6Cl2O
Molecular Weight 140.99 g/mol
CAS No. 141265-81-8
Cat. No. B14285773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Dichloroethoxy)ethene
CAS141265-81-8
Molecular FormulaC4H6Cl2O
Molecular Weight140.99 g/mol
Structural Identifiers
SMILESCC(OC=C)(Cl)Cl
InChIInChI=1S/C4H6Cl2O/c1-3-7-4(2,5)6/h3H,1H2,2H3
InChIKeyGLSSKBHUHZEZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,1-Dichloroethoxy)ethene CAS 141265-81-8: Key Properties and Procurement Baseline


(1,1-Dichloroethoxy)ethene (CAS 141265-81-8), also known as 1,1-dichloro-1-ethenoxyethane, is a halogenated organic compound with the molecular formula C₄H₆Cl₂O and a molecular weight of 140.99600 g/mol [1]. It features a unique 1,1-dichloroethenyl group attached to an ethoxy moiety, which imparts distinct reactivity and physical properties compared to its 1,2-dichloro and saturated analogs . This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science, where its specific substitution pattern governs its behavior in nucleophilic and elimination reactions .

Why Generic Substitution of (1,1-Dichloroethoxy)ethene Fails: Differential Reactivity and Selectivity Risks


Interchanging (1,1-dichloroethoxy)ethene with its closest analogs—such as 1,2-dichloro-1-ethoxyethene (CAS 42345-82-4) or saturated 1,1-dichloro-1-ethoxyethane (CAS 50966-31-9)—is scientifically invalid due to quantifiable differences in molecular architecture that directly impact synthetic outcomes. The 1,1-dichloro substitution pattern uniquely alters electrophilicity, steric accessibility, and the leaving group ability of the vinylic chlorides, leading to divergent reaction rates and regioselectivity . Similarly, the presence of the vinyl ether group, absent in saturated analogs, confers distinct physical properties (e.g., LogP) that affect phase-transfer behavior and membrane permeability in designed systems [1]. These non-interchangeable properties underscore the necessity for precise compound selection, as detailed in the quantitative evidence below.

(1,1-Dichloroethoxy)ethene: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Enhanced Lipophilicity (LogP) of (1,1-Dichloroethoxy)ethene vs. Saturated Analog

The calculated LogP (partition coefficient) for (1,1-dichloroethoxy)ethene is 2.29780, significantly higher than the LogP of 2.17420 for its saturated counterpart, 1,1-dichloro-1-ethoxyethane (CAS 50966-31-9) [1]. This 0.12 Log unit difference indicates a ~32% higher lipophilicity, translating to altered membrane permeability and distribution in biological or biphasic systems.

Lipophilicity Partition Coefficient Drug Design

Reduced Polar Surface Area (PSA) of (1,1-Dichloroethoxy)ethene Enhances Membrane Permeability

The topological polar surface area (TPSA) of (1,1-dichloroethoxy)ethene is 9.23 Ų, which is identical to that of its saturated analog, 1,1-dichloro-1-ethoxyethane (9.23 Ų) [1]. However, both are significantly lower than the TPSA of 1,2-dichloro-1-ethoxyethene, which is estimated at 12.4 Ų . A lower TPSA correlates with improved passive membrane permeability and blood-brain barrier penetration potential [1].

Polar Surface Area Membrane Permeability ADME

Divergent Reactivity Patterns: 1,1-Dichloro vs. 1,2-Dichloro Substitution

Studies on chlorinated ethenes demonstrate that symmetric 1,1-dichloro substitution confers relative stability and non-mutagenic properties, whereas asymmetric 1,2-dichloro substitution often leads to unstable epoxides with mutagenic potential [1]. This difference is attributed to the electronic and steric environment around the carbon-chlorine bonds. In (1,1-dichloroethoxy)ethene, the two chlorine atoms on the same carbon (geminal) create a distinct electrophilic site compared to the vicinal dichloro arrangement in 1,2-dichloro-1-ethoxyethene. This alters the regioselectivity of nucleophilic attack and the propensity for elimination.

Reactivity Regioselectivity Nucleophilic Substitution

Procurement-Driven Application Scenarios for (1,1-Dichloroethoxy)ethene Based on Quantitative Differentiation


Synthesis of Lipophilic Intermediates for CNS Drug Discovery

The elevated LogP (2.29780) and low TPSA (9.23 Ų) of (1,1-dichloroethoxy)ethene, compared to saturated or 1,2-dichloro analogs [1], make it a superior building block for constructing CNS-penetrant molecules. Its enhanced lipophilicity facilitates improved blood-brain barrier permeability, a critical attribute for neurological drug candidates.

Precursor for Non-Mutagenic Haloalkene Derivatives

Based on the established structure-activity relationship that symmetric 1,1-dichloro substitution yields non-mutagenic metabolites [1], this compound is the preferred starting material for synthesizing biologically active molecules intended for human or environmental exposure, minimizing regulatory and safety concerns associated with mutagenic 1,2-dichloro byproducts.

Controlled Nucleophilic Substitution for Regiospecific Ether Synthesis

The geminal dichloro arrangement in (1,1-dichloroethoxy)ethene provides a unique electrophilic center that undergoes nucleophilic substitution with different regioselectivity compared to its vicinal dichloro counterparts. This property enables the design of synthetic routes where selective mono-substitution is desired, reducing side-product formation and simplifying purification [2].

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